

Spectroscopic Profile of 4-(tert-Butyl)-2,6-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of **4-(tert-Butyl)-2,6-difluorophenol**. While a comprehensive search of publicly available spectroscopic databases and scientific literature did not yield specific experimental datasets for this compound, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

As specific experimental data for **4-(tert-Butyl)-2,6-difluorophenol** is not currently available in public databases, the following tables are presented as templates for the expected data based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Predicted	Singlet	N/A	tert-Butyl (9H)
Predicted	Triplet	~8-10 Hz	Aromatic CH (2H)
Predicted	Broad Singlet	N/A	Phenolic OH (1H)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
Predicted	Triplet	Aromatic CH
Predicted	Singlet	Quaternary C of tert-Butyl
Predicted	Singlet	CH_3 of tert-Butyl
Predicted	Doublet of Doublets	Aromatic C-F
Predicted	Triplet	Aromatic C-OH
Predicted	Triplet	Aromatic C-C(CH_3) ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3600-3200	Broad	O-H stretch (phenolic)
~3000-2850	Medium-Strong	C-H stretch (aliphatic)
~1600-1450	Medium-Strong	C=C stretch (aromatic)
~1300-1100	Strong	C-F stretch
~1250-1150	Strong	C-O stretch (phenol)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
186	High	$[\text{M}]^+$ (Molecular Ion)
171	High	$[\text{M}-\text{CH}_3]^+$
Predicted Fragments	Varies	Fragmentation of tert-butyl group and aromatic ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-(tert-Butyl)-2,6-difluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

- **4-(tert-Butyl)-2,6-difluorophenol** sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- 5 mm NMR tubes
- NMR spectrometer (300 MHz or higher recommended)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution.
 - Acquire the ^1H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.
 - To confirm the phenolic proton, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The phenolic OH peak should disappear or significantly decrease in intensity.^[1]
- **^{13}C NMR Acquisition:**

- Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.
- A spectral width of 0 to 200 ppm is generally appropriate.
- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-(tert-Butyl)-2,6-difluorophenol** sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr plates
- Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR):

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

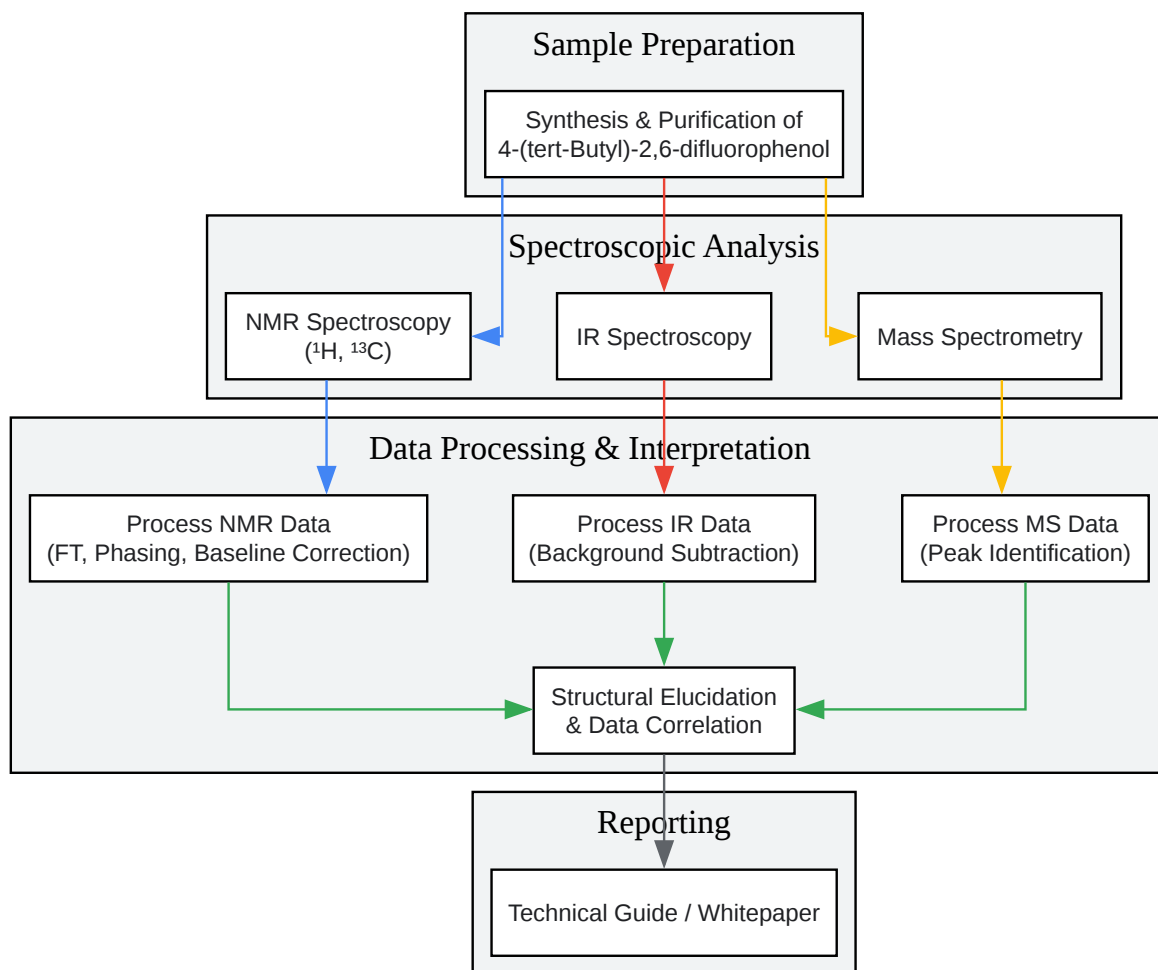
- **4-(tert-Butyl)-2,6-difluorophenol** sample
- Mass spectrometer (e.g., GC-MS or LC-MS)
- Appropriate solvent for sample introduction

Procedure (using GC-MS):

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
- **Injection:** Inject a small volume of the sample solution into the gas chromatograph.
- **Separation:** The sample will be vaporized and separated on the GC column.
- **Ionization and Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (commonly by electron ionization - EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-(tert-Butyl)-2,6-difluorophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]

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